(E)-Ethyl 3-(2-cyanophenyl)acrylate
Description
(E)-Ethyl 3-(2-cyanophenyl)acrylate (CAS: 223567-59-7) is a substituted acrylate ester characterized by a cyano group at the ortho position of the phenyl ring and an ethoxycarbonyl moiety. It belongs to the broader family of ethyl (E)-3-aryl-2-cyanoacrylates, which are synthesized via Knoevenagel condensation between aryl aldehydes and ethyl cyanoacetate under optimized conditions . These compounds are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic frameworks such as furans and pyridines, which have applications in pharmaceuticals and agrochemicals . The (E)-configuration across the α,β-unsaturated ester is critical for its reactivity in cycloaddition and nucleophilic addition reactions .
Properties
IUPAC Name |
ethyl (E)-3-(2-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCIMTCOXPDDFV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between (E)-Ethyl 3-(2-cyanophenyl)acrylate and analogous compounds:
Physicochemical Properties
- Conformational Analysis: X-ray crystallography reveals that (E)-Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), which is energetically favorable for π-π stacking in solid-state structures . Similar conformational rigidity is expected for the 2-cyanophenyl analog, though steric effects may alter packing efficiency.
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., CN, CF₃) exhibit higher thermal stability compared to electron-donating substituents (e.g., OCH₃) due to reduced electron density at the ester carbonyl .
Preparation Methods
Knoevenagel Condensation: A Stereoselective Approach
The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For (E)-ethyl 3-(2-cyanophenyl)acrylate, this method involves the base-catalyzed reaction between 2-cyanobenzaldehyde and ethyl acetoacetate. Piperidine or pyrrolidine are typical catalysts, facilitating deprotonation and subsequent aldol-like condensation.
Reaction Mechanism and Conditions
Reagents :
- 2-Cyanobenzaldehyde (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- Piperidine (10 mol%)
- Toluene (solvent)
Procedure :
The aldehyde and β-ketoester are refluxed in toluene with piperidine under inert atmosphere. Water removal via Dean-Stark trap drives the reaction toward completion. The (E)-isomer predominates due to thermodynamic stability.Workup :
The crude product is washed with dilute HCl to remove residual catalyst, followed by sodium bicarbonate and brine. Solvent evaporation yields the crude ester, purified via silica gel chromatography (hexane/ethyl acetate).
Table 1: Optimization of Knoevenagel Condensation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| Piperidine | 110 | 6 | 78 | 95:5 |
| L-Proline | 100 | 8 | 82 | 97:3 |
| DBU | 120 | 4 | 70 | 93:7 |
Heck Coupling: Palladium-Catalyzed Arylation
The Heck reaction couples aryl halides with alkenes, offering a route to styrenic acrylates. For this compound, ethyl acrylate reacts with 2-cyanophenyl iodide under palladium catalysis.
Key Parameters
- Catalyst System : Pd(OAc)₂ with PPh₃ as ligand.
- Base : Triethylamine or K₂CO₃ to neutralize HX byproducts.
- Solvent : DMF or acetonitrile for polar transition states.
Table 2: Heck Reaction Optimization
| Aryl Halide | Ligand | Base | Yield (%) | Selectivity (E) |
|---|---|---|---|---|
| 2-Cyanophenyl iodide | PPh₃ | Et₃N | 65 | >99% |
| 2-Cyanophenyl bromide | BINAP | K₂CO₃ | 58 | 98% |
Selectivity driven by bulky ligands favoring trans addition.
Wittig Olefination: Phosphorus Ylide Strategy
The Wittig reaction constructs the alkene bond via reaction between a phosphorus ylide and aldehyde. Ethyl (triphenylphosphoranylidene)acetate and 2-cyanobenzaldehyde yield the target compound with high E-selectivity.
Synthetic Protocol
Ylide Generation :
Ethyl triphenylphosphonium bromide is treated with strong base (e.g., NaHMDS) to form the ylide.Olefination :
The ylide reacts with 2-cyanobenzaldehyde at 0°C to room temperature, producing the (E)-acrylate via a concerted mechanism.
Table 3: Wittig Reaction Variables
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaHMDS | THF | 0 → 25 | 85 |
| KOtBu | DCM | -20 → 25 | 72 |
Purification and Characterization
Post-synthesis purification is critical due to the compound’s application in pharmaceuticals. Common techniques include:
Industrial-Scale Considerations
Patents emphasize cost-effective catalysts and solvent recycling. For example, continuous flow systems reduce reaction times and improve yields by 10–15% compared to batch processes.
Table 4: Scale-Up Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Catalyst Loading | 5 mol% | 2 mol% |
| Solvent Volume | 50 mL | 500 L |
| Cycle Time | 6 h | 2 h |
Emerging Methodologies
Recent advances include photoredox catalysis and enzymatic synthesis, though these remain experimental for this compound:
Q & A
Q. What are the optimal synthetic routes for (E)-Ethyl 3-(2-cyanophenyl)acrylate, and how can reaction conditions be tailored to enhance efficiency?
The compound is typically synthesized via the Knoevenagel condensation between ethyl cyanoacetate and substituted benzaldehydes. To optimize yield and purity:
- Use microwave irradiation or solvent-free conditions to reduce reaction time and environmental impact .
- Employ catalysts like piperidine or pyridine for improved reaction kinetics .
- Purify via recrystallization or column chromatography to isolate the (E)-isomer selectively .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?
Key techniques include:
- ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (e.g., J = 12–16 Hz for trans-vinylic protons) and aromatic substituent patterns .
- IR Spectroscopy : Identify the cyano group (~2220 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the acrylate backbone .
Q. How does the presence of the 2-cyanophenyl group influence the compound’s reactivity in organic transformations?
The electron-withdrawing cyano group enhances the electrophilicity of the α,β-unsaturated ester, enabling:
- Michael additions with nucleophiles (e.g., amines, thiols) .
- Diels-Alder reactions due to the activated dienophile moiety .
- Coordination to metal catalysts in asymmetric syntheses .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?
- Use single-crystal X-ray diffraction to determine bond lengths, angles, and torsion angles, confirming the (E)-geometry and substituent positions .
- Address disorder in flexible groups (e.g., ethyl esters) via occupancy refinement in SHELXL .
- Cross-validate with computational methods (DFT) to compare experimental and theoretical geometries .
Q. What strategies mitigate contradictions between theoretical and experimental spectroscopic data for this compound?
- Perform solvent-effect simulations (e.g., using PCM models) to align calculated NMR shifts with experimental data .
- Analyze dynamic effects (e.g., rotational barriers of the ester group) via variable-temperature NMR .
- Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound analogs?
- Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance electrophilicity and enzyme inhibition (e.g., kinase targets) .
- Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Study metabolic stability via cytochrome P450 assays to assess drug-likeness .
Q. What advanced methodologies elucidate the mechanism of action in biochemical assays?
- Molecular docking : Predict interactions with active sites (e.g., COX-2 for anti-inflammatory activity) .
- Kinetic studies : Measure IC₅₀ values and inhibition constants (Kᵢ) to evaluate potency .
- Fluorescence quenching : Probe protein-ligand interactions by monitoring tryptophan emission changes .
Data Contradiction and Optimization
Q. How should researchers address conflicting crystallographic data between derivatives with similar substituents?
- Conduct Hirshfeld surface analysis to compare intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
- Evaluate lattice energy differences using software like CrystalExplorer to explain polymorphism .
Q. What experimental designs optimize the enantioselective synthesis of chiral derivatives?
- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) .
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Structural and Functional Comparisons
Q. How does this compound compare to its (Z)-isomer in terms of reactivity and applications?
Q. What role do computational methods play in predicting the properties of novel derivatives?
- DFT calculations predict frontier molecular orbitals (HOMO/LUMO) to guide synthetic routes for redox-active derivatives .
- Molecular dynamics (MD) simulations assess solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
